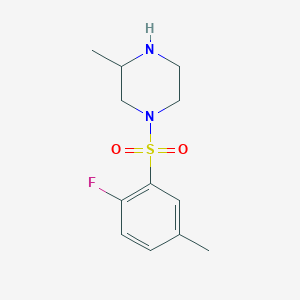
1-(2-Fluoro-5-methylphenyl)sulfonyl-3-methylpiperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Fluoro-5-methylphenyl)sulfonyl-3-methylpiperazine, also known as FMSP, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. FMSP is a piperazine derivative that has a sulfonyl group and a fluoro-methyl group attached to its phenyl ring. The chemical structure of FMSP makes it a promising candidate for drug development, as it has been found to exhibit potent biological activity.
Mecanismo De Acción
The mechanism of action of 1-(2-Fluoro-5-methylphenyl)sulfonyl-3-methylpiperazine is not fully understood, but it is thought to involve the inhibition of certain enzymes and proteins. 1-(2-Fluoro-5-methylphenyl)sulfonyl-3-methylpiperazine has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the inflammatory response. It has also been found to inhibit the activity of the proteasome, a protein complex that plays a role in the degradation of proteins.
Biochemical and Physiological Effects:
1-(2-Fluoro-5-methylphenyl)sulfonyl-3-methylpiperazine has been found to exhibit a range of biochemical and physiological effects. In vitro studies have shown that 1-(2-Fluoro-5-methylphenyl)sulfonyl-3-methylpiperazine can inhibit the growth of cancer cells and reduce inflammation. In vivo studies have demonstrated that 1-(2-Fluoro-5-methylphenyl)sulfonyl-3-methylpiperazine can reduce the severity of inflammatory diseases and improve the survival of animals with cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2-Fluoro-5-methylphenyl)sulfonyl-3-methylpiperazine has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It has also been found to exhibit potent biological activity, making it a useful tool for studying the mechanisms of disease and drug development. However, 1-(2-Fluoro-5-methylphenyl)sulfonyl-3-methylpiperazine also has some limitations, including its potential toxicity and limited solubility in water.
Direcciones Futuras
There are several future directions for research on 1-(2-Fluoro-5-methylphenyl)sulfonyl-3-methylpiperazine. One area of interest is the development of new compounds based on the 1-(2-Fluoro-5-methylphenyl)sulfonyl-3-methylpiperazine scaffold that exhibit improved biological activity and reduced toxicity. Another area of interest is the investigation of the molecular mechanisms underlying the biological activity of 1-(2-Fluoro-5-methylphenyl)sulfonyl-3-methylpiperazine, which could lead to the development of new drugs for the treatment of various diseases. Additionally, further studies are needed to determine the safety and efficacy of 1-(2-Fluoro-5-methylphenyl)sulfonyl-3-methylpiperazine in human clinical trials.
Métodos De Síntesis
The synthesis of 1-(2-Fluoro-5-methylphenyl)sulfonyl-3-methylpiperazine involves several steps, including the reaction of 2-fluoro-5-methylphenylamine with chlorosulfonic acid to form the corresponding sulfonyl chloride. The sulfonyl chloride is then reacted with 3-methylpiperazine to produce 1-(2-Fluoro-5-methylphenyl)sulfonyl-3-methylpiperazine. The synthesis of 1-(2-Fluoro-5-methylphenyl)sulfonyl-3-methylpiperazine is a complex process that requires careful control of reaction conditions to obtain high yields of the desired product.
Aplicaciones Científicas De Investigación
1-(2-Fluoro-5-methylphenyl)sulfonyl-3-methylpiperazine has been studied extensively for its potential applications in drug development, particularly as a scaffold for the design of new compounds with improved biological activity. 1-(2-Fluoro-5-methylphenyl)sulfonyl-3-methylpiperazine has been found to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. Its ability to inhibit the activity of certain enzymes and proteins makes it an attractive target for drug development.
Propiedades
IUPAC Name |
1-(2-fluoro-5-methylphenyl)sulfonyl-3-methylpiperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FN2O2S/c1-9-3-4-11(13)12(7-9)18(16,17)15-6-5-14-10(2)8-15/h3-4,7,10,14H,5-6,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAKLBRSVXMWSNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)S(=O)(=O)C2=C(C=CC(=C2)C)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[[2-(3,4-Dichlorophenyl)acetyl]amino]cyclopropane-1-carboxylic acid](/img/structure/B7580884.png)
![1-[[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]amino]cyclopropane-1-carboxylic acid](/img/structure/B7580904.png)
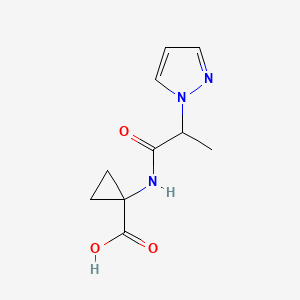
![1-[4-Cyano-3-(trifluoromethyl)phenyl]-3-ethylurea](/img/structure/B7580915.png)
![1-[1-(2-Methoxyphenyl)propan-2-yl-methylamino]-3-propan-2-yloxypropan-2-ol](/img/structure/B7580916.png)
![Methyl 2-[3-bromo-5-(trifluoromethyl)anilino]acetate](/img/structure/B7580937.png)
![1-amino-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]cyclopropane-1-carboxamide](/img/structure/B7580943.png)
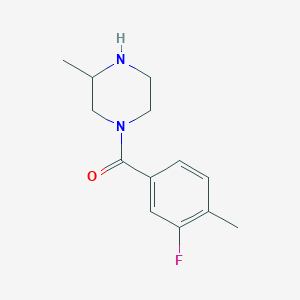
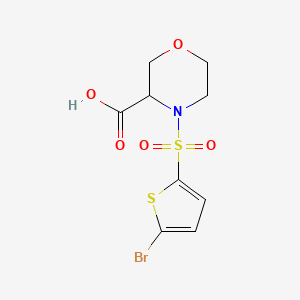
![3-Benzyl-5-[(3-methylpiperazin-1-yl)methyl]-1,2,4-oxadiazole](/img/structure/B7580964.png)
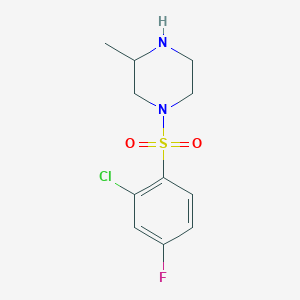
![4-[(E)-3-(2-methylphenyl)prop-2-enoyl]morpholine-3-carboxylic acid](/img/structure/B7580973.png)
![4-[(E)-3-(2,3-dichlorophenyl)prop-2-enoyl]morpholine-3-carboxylic acid](/img/structure/B7580985.png)
![1-[(4-Fluorophenyl)methylsulfonyl]-3-methylpiperazine](/img/structure/B7580997.png)